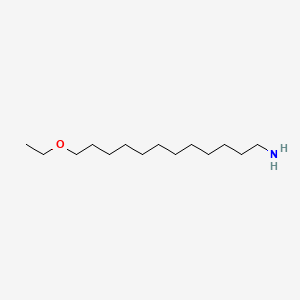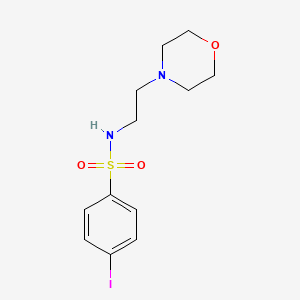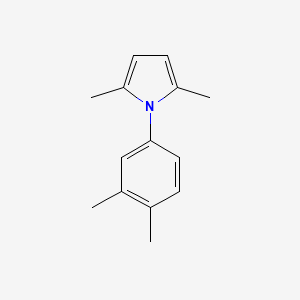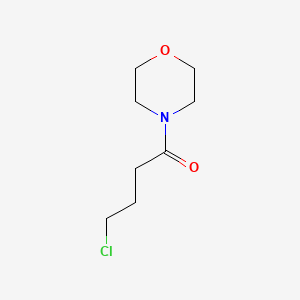
2-(perfluoro-3-methylbutyl)ethyl acrylate
Overview
Description
2-(perfluoro-3-methylbutyl)ethyl acrylate: is a fluorinated organic compound with the molecular formula C10H7F11O2 . It is known for its unique chemical properties, primarily due to the presence of multiple fluorine atoms. This compound is used in various scientific and industrial applications, particularly in the fields of polymer chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(perfluoro-3-methylbutyl)ethyl acrylate typically involves the reaction of 3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hexanol with acryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the acryloyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the acryloyl group, converting it to a saturated ester.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like amines or thiols can be used under high temperature and pressure.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated esters.
Substitution: Fluorinated derivatives with nucleophilic groups.
Scientific Research Applications
Chemistry:
- Used as a monomer in the synthesis of fluorinated polymers, which have applications in coatings, adhesives, and sealants due to their chemical resistance and low surface energy .
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs .
Medicine:
- Explored for its antimicrobial properties, particularly in the development of antimicrobial coatings for medical devices .
Industry:
Mechanism of Action
The mechanism of action of 2-(perfluoro-3-methylbutyl)ethyl acrylate is primarily related to its ability to interact with various molecular targets through its fluorinated groups. The presence of multiple fluorine atoms enhances the compound’s lipophilicity, allowing it to penetrate lipid membranes more effectively. This property is particularly useful in drug delivery applications, where the compound can facilitate the transport of drugs across cell membranes .
Comparison with Similar Compounds
- 2-(Perfluoro-3-methylbutyl)ethyl acrylate
- 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexyl acrylate
- This compound 97%
Uniqueness:
Properties
IUPAC Name |
[3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hexyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F11O2/c1-2-5(22)23-4-3-6(11,12)8(14,15)7(13,9(16,17)18)10(19,20)21/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVXKXDSDYDRTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCC(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F11O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379878 | |
| Record name | [3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hexyl] Prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86217-01-8 | |
| Record name | [3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hexyl] Prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B1622246.png)






